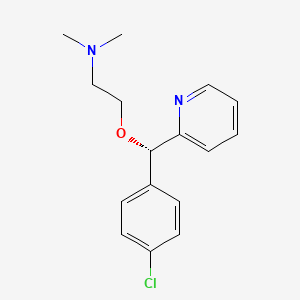

Rotoxamine

Beschreibung

Eigenschaften

CAS-Nummer |

5560-77-0 |

|---|---|

Molekularformel |

C16H19ClN2O |

Molekulargewicht |

290.79 g/mol |

IUPAC-Name |

2-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3/t16-/m0/s1 |

InChI-Schlüssel |

OJFSXZCBGQGRNV-INIZCTEOSA-N |

SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |

Isomerische SMILES |

CN(C)CCO[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |

Kanonische SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |

Andere CAS-Nummern |

5560-77-0 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Rotoxamine on the H1 Receptor

Notice to the Reader:

Extensive research for a compound named "Rotoxamine" with activity on the histamine H1 receptor has yielded no specific scientific or technical data. Database searches for "this compound" and its potential variants did not retrieve any information regarding its binding affinity, functional activity, or mechanism of action related to the H1 receptor.

Instead, searches for "this compound" consistently returned information for Rifaximin , a non-absorbable antibiotic. Rifaximin is used to treat traveler's diarrhea, irritable bowel syndrome with diarrhea, and to prevent hepatic encephalopathy.[1][2][3][4][5][6][7][8] Its mechanism of action involves the inhibition of bacterial RNA synthesis and is unrelated to the histamine H1 receptor system.[4]

Given the complete absence of data for "this compound" as an H1 receptor modulator, it is highly probable that the requested drug name is incorrect.

Therefore, this document will proceed by providing a comprehensive technical guide on the general mechanism of action of well-characterized H1 receptor inverse agonists , which is the established mode of action for the vast majority of drugs commonly referred to as antihistamines. This guide is intended to serve as a template and a detailed overview of the subject matter requested, which can be applied once the correct name of the compound of interest is identified.

A Comprehensive Technical Guide to the Mechanism of Action of H1 Receptor Inverse Agonists

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Histamine H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family.[7] It is widely expressed in various tissues, including smooth muscle, vascular endothelial cells, the heart, and the central nervous system.[7] The endogenous ligand for the H1 receptor is histamine, a biogenic amine that plays a crucial role in allergic and inflammatory responses.[7]

The H1 Receptor Signaling Pathway

Under basal conditions, the H1 receptor exists in an equilibrium between an inactive (R) and an active (R*) conformation. The binding of an agonist, such as histamine, stabilizes the active conformation, leading to the activation of downstream signaling pathways.

The primary signaling cascade initiated by H1 receptor activation involves the coupling to the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological effects associated with histamine release, such as smooth muscle contraction, increased vascular permeability, and the sensation of itching.

Mechanism of Action of H1 Receptor Inverse Agonists

Contrary to their historical designation as "antagonists," the majority of H1 antihistamines are, in fact, inverse agonists . While a neutral antagonist would bind to the receptor without preference for its conformational state and simply block agonist binding, an inverse agonist preferentially binds to and stabilizes the inactive (R) conformation of the H1 receptor.

This stabilization shifts the conformational equilibrium away from the active state (R*), thereby reducing the basal, or constitutive, activity of the receptor even in the absence of an agonist. This mode of action has two key consequences:

-

Inhibition of Agonist-Induced Activity: By stabilizing the inactive state, inverse agonists effectively prevent the binding and action of histamine, thus blocking the signaling cascade illustrated in Figure 1.

-

Reduction of Constitutive Activity: Many GPCRs, including the H1 receptor, exhibit a degree of spontaneous activity even without an agonist bound. Inverse agonists suppress this basal signaling, which can contribute to their therapeutic efficacy.

Quantitative Analysis of H1 Receptor Interaction

The interaction of a compound with the H1 receptor is characterized by several quantitative parameters, typically determined through in vitro assays.

| Parameter | Description | Typical Assay |

| Ki (nM) | Inhibition Constant: Represents the affinity of the compound for the H1 receptor. A lower Ki value indicates a higher binding affinity. | Radioligand Binding Assay |

| IC50 (nM) | Half-maximal Inhibitory Concentration: The concentration of the compound required to inhibit 50% of a specific biological response (e.g., agonist-induced calcium flux). | Functional Assays (e.g., Calcium Imaging, IP3 Accumulation) |

| pA2 | A measure of the potency of an antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. | Schild Analysis |

Note: Without specific data for "this compound," this table serves as a template for the types of quantitative data that would be presented.

Experimental Protocols

This assay directly measures the affinity of a test compound for the H1 receptor.

-

Objective: To determine the Ki of a test compound for the H1 receptor.

-

Principle: Competition between a radiolabeled H1 receptor ligand (e.g., [³H]-mepyramine) and the unlabeled test compound for binding to H1 receptors in a cell membrane preparation.

-

Methodology:

-

Membrane Preparation: H1 receptors are typically obtained from cell lines overexpressing the human H1 receptor (e.g., HEK293, CHO cells) or from tissues with high H1 receptor density (e.g., guinea pig cerebellum).

-

Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the membrane preparation.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The IC50 is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.

-

This assay measures the ability of a compound to inhibit H1 receptor-mediated intracellular calcium mobilization.

-

Objective: To determine the functional potency (IC50) of a test compound as an antagonist or inverse agonist.

-

Principle: H1 receptor activation by an agonist leads to an increase in intracellular calcium. A functional antagonist/inverse agonist will inhibit this response.

-

Methodology:

-

Cell Culture: Cells expressing the H1 receptor are cultured.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Addition: Cells are pre-incubated with varying concentrations of the test compound.

-

Agonist Stimulation: Cells are then stimulated with a fixed concentration of an H1 agonist (e.g., histamine).

-

Signal Detection: Changes in intracellular calcium are measured by detecting changes in the fluorescence of the dye using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

Data Analysis: The IC50 value is determined from the concentration-response curve of the test compound's inhibition of the agonist-induced calcium signal.

-

Conclusion

The therapeutic effects of H1 antihistamines are primarily mediated by their action as inverse agonists at the H1 receptor. They exert their effects by stabilizing the inactive conformation of the receptor, which both prevents histamine-induced signaling and reduces the receptor's basal activity. The affinity and functional potency of these compounds can be precisely quantified using in vitro methods such as radioligand binding assays and calcium imaging.

Should a specific compound name be provided, the general principles and methodologies outlined in this guide can be used to generate a detailed and specific technical whitepaper on its mechanism of action.

References

- 1. Rifaximin: MedlinePlus Drug Information [medlineplus.gov]

- 2. Rifaximin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Xifaxan (rifaximin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Rifaximin - Wikipedia [en.wikipedia.org]

- 5. Xifaxan (Rifaximin): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]

- 6. Use of rifaximin in gastrointestinal and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Rifaximin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Chiral Separation of Carbinoxamine Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the chiral separation of carbinoxamine enantiomers. Carbinoxamine, a first-generation antihistamine, possesses a single chiral center, resulting in two enantiomers, (d)-carbinoxamine and (l)-carbinoxamine. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual analysis are crucial in drug development and quality control. This document details experimental protocols for High-Performance Liquid Chromatography (HPLC), and discusses the application of Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) for this purpose.

Introduction to Carbinoxamine and Chiral Separation

Carbinoxamine is an H1 receptor antagonist used to treat allergic reactions such as hay fever and urticaria. It functions by competitively inhibiting the action of histamine at H1 receptors. The presence of a stereocenter necessitates the consideration of the individual properties of its enantiomers. While detailed public information on the specific stereoselective activity of carbinoxamine enantiomers is limited, it is a fundamental principle in pharmacology that enantiomers can differ in their interaction with chiral biological targets like receptors and enzymes. One study in rats indicated that the absorption and elimination of carbinoxamine enantiomers were not stereoselective.[1]

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC is a widely used and effective technique for the enantioseparation of carbinoxamine. The use of chiral stationary phases (CSPs) is the most common approach. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated excellent enantioselectivity for carbinoxamine.[2][3]

Experimental Protocols for HPLC Separation

Two effective HPLC methods for the chiral separation of carbinoxamine enantiomers are detailed below.

Method 1: Chiralpak ID Column

This method achieves a high-resolution baseline separation of carbinoxamine enantiomers.[1]

-

Chromatographic System: High-Performance Liquid Chromatography system with UV detection.

-

Chiral Stationary Phase: Chiralpak ID (immobilized amylose derivative).[1]

-

Mobile Phase: Acetonitrile:Water:Ammonia solution (90:10:0.1, v/v/v).[1]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Temperature: Ambient.

Method 2: Amylose Tris(5-chloro-2-methylphenylcarbamate) Column

This method is suitable for the analysis of carbinoxamine enantiomers in biological matrices such as human plasma.[3][4]

-

Chromatographic System: High-Performance Liquid Chromatography system with UV detection.

-

Chiral Stationary Phase: Amylose tris(5-chloro-2-methylphenylcarbamate) bonded to silica gel.[3]

-

Mobile Phase: n-Hexane:Isopropanol:Ethanol:Diethylamine (850:75:75:0.1, v/v/v/v).[3][4]

-

Temperature: Ambient.

Quantitative Data for HPLC Separation

The following table summarizes the quantitative data obtained from the HPLC methods described.

| Parameter | Method 1 (Chiralpak ID) | Method 2 (Amylose Tris(5-chloro-2-methylphenylcarbamate)) |

| Resolution (Rs) | 3.82[1] | Baseline separation achieved[3][4] |

| Analysis Time | Not specified | < 15 minutes[3][4] |

| Linearity Range | 0.1 - 100 ng/mL (in rat plasma)[1] | 20 - 7500 ng/mL (in human plasma)[3][4] |

| Correlation Coefficient (r²) | > 0.99[1] | > 0.99[3][4] |

| Accuracy | 87.4% to 113.8%[1] | Within ±15% of nominal values[4] |

| Precision (RSD%) | < 9.4% (intra- and inter-day)[1] | < 10% (intra- and inter-day)[4] |

| Mean Extraction Recovery | Not specified | (d)-enantiomer: 103.8 ± 1.5%(l)-enantiomer: 94.5 ± 1.8%[3][4] |

Experimental Workflow for HPLC Method Development

The following diagram illustrates a typical workflow for developing a chiral HPLC separation method.

Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE)

While HPLC is a well-established method, SFC and CE offer potential advantages for chiral separations, such as faster analysis times and reduced solvent consumption. However, specific detailed protocols for the chiral separation of carbinoxamine using these techniques are not as readily available in the published literature.

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often considered a "green" chromatography technique. For chiral separations, SFC is compatible with many of the same polysaccharide-based CSPs used in HPLC.[5]

General SFC Method Development Workflow:

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations of basic compounds like carbinoxamine, cyclodextrins are commonly used as chiral selectors in the background electrolyte.[6]

General CE Method Development Workflow:

Mechanism of Action and Stereoselectivity

Carbinoxamine exerts its antihistaminic effect by acting as an inverse agonist at the H1 histamine receptor, stabilizing the inactive conformation of the receptor and shifting the equilibrium away from the active state. This blocks the downstream signaling cascade initiated by histamine binding.

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by histamine binding to the H1 receptor and its inhibition by carbinoxamine.

Enantiomer-Receptor Interaction

The differential activity of enantiomers arises from their three-dimensional arrangement, which dictates how they fit into the chiral binding site of a receptor. One enantiomer (the eutomer) will typically have a higher affinity and/or efficacy than the other (the distomer).

Conclusion

The chiral separation of carbinoxamine enantiomers is readily achievable using HPLC with polysaccharide-based chiral stationary phases, providing robust and reliable methods for both analytical and bioanalytical applications. While SFC and CE present promising alternatives with benefits in speed and sustainability, further method development and validation are required for their routine application to carbinoxamine analysis. A deeper understanding of the stereoselective pharmacology of carbinoxamine enantiomers will be essential for optimizing its therapeutic use and ensuring patient safety. This guide provides a foundational resource for researchers and professionals in the pharmaceutical industry engaged in the chiral analysis of carbinoxamine and related compounds.

References

- 1. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. bio-rad.com [bio-rad.com]

An In-depth Technical Guide on the Stereospecific Activity of Rotoxamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Stereoisomerism is a fundamental concept in pharmacology, where the spatial arrangement of atoms in a molecule can dictate its biological activity. For chiral drugs, enantiomers—non-superimposable mirror images—often exhibit significant differences in potency, selectivity, and toxicity.[1][2] This technical guide explores the principle of stereospecificity through the lens of the first-generation antihistamine, Rotoxamine. It clarifies that this compound is the levorotatory enantiomer of the racemic compound Carbinoxamine and delves into the expected differential activity between the enantiomers based on established pharmacological principles.[3] This document provides standard experimental methodologies for assessing such stereospecific activity and utilizes diagrams to illustrate key pathways and workflows relevant to its pharmacological evaluation.

Introduction to this compound and Stereoisomerism

This compound is a first-generation antihistamine of the ethanolamine class, recognized for its efficacy in treating allergic conditions such as hay fever and urticaria.[3] It functions primarily as a histamine H1 receptor antagonist.[4] Crucially, this compound is not a racemic mixture but rather a specific stereoisomer. It is the levorotatory (levo-) enantiomer of the chiral drug Carbinoxamine.[3]

The parent racemic compound, Carbinoxamine, is an equimolar (1:1) mixture of two enantiomers:

-

Levothis compound (the S-enantiomer): The pharmacologically active form, marketed as this compound.

-

Dextrothis compound (the R-enantiomer): The corresponding mirror image, often referred to as the "distomer."

The existence of these enantiomers means that the biological effects of racemic Carbinoxamine are a composite of the individual actions of both Levothis compound and Dextrothis compound.[1] In living systems, which are inherently chiral, these two molecules are treated as distinct chemical entities, leading to differences in receptor binding, metabolism, and overall pharmacological profile.[2]

Pharmacological Profile: H1 Antagonism and Off-Target Effects

As a first-generation antihistamine, the pharmacological profile of the Carbinoxamine racemate is characterized by two main activities:

-

H1 Receptor Antagonism: By competitively blocking histamine H1 receptors on effector cells in the respiratory tract, blood vessels, and gastrointestinal tract, it prevents the classic symptoms of an allergic response (e.g., vasodilation, increased capillary permeability, and smooth muscle contraction).[4][5]

-

Anticholinergic (Antimuscarinic) Activity: Like other ethanolamine-class antihistamines, it blocks muscarinic acetylcholine receptors.[4][5] This action contributes to its drying effects (useful for a runny nose) but also to side effects like dry mouth, blurred vision, and urinary retention.[6][7]

-

Central Nervous System (CNS) Effects: Its ability to cross the blood-brain barrier leads to antagonism of H1 receptors in the CNS, resulting in sedation, drowsiness, and impaired cognitive function.[8][9]

Stereospecificity dictates that these effects are not equally distributed between the two enantiomers. For many chiral antihistamines, the levo-isomer is often the more potent H1 antagonist. For example, levocetirizine binds to the H1 receptor with an affinity approximately 12 times higher than its corresponding (S)-enantiomer.[6] It is therefore hypothesized that Levothis compound is responsible for the majority of the desired antihistaminic effect, while Dextrothis compound may be less active at the H1 receptor or contribute disproportionately to the anticholinergic and sedative side effects.

Quantitative Comparison of Stereospecific Activity

While specific public data directly quantifying the receptor binding affinities of the individual this compound (Carbinoxamine) enantiomers are scarce, it is possible to present an illustrative comparison based on typical findings for chiral antihistamines. The following table uses hypothetical, yet pharmacologically plausible, data to demonstrate the expected differences in potency and selectivity.

Disclaimer: The data in Table 1 are illustrative and intended to model the expected stereospecific differences based on principles observed in other chiral antihistamines. They are not based on direct experimental results for this compound.

Table 1: Illustrative Receptor Binding Affinities (Ki, nM) of this compound Enantiomers

| Compound | H1 Receptor Affinity (Ki, nM) | M1 Muscarinic Receptor Affinity (Ki, nM) | H1 / M1 Selectivity Ratio |

| Levothis compound (Eutomer) | 5 | 150 | 30 |

| Dextrothis compound (Distomer) | 150 | 100 | 0.67 |

| Carbinoxamine (Racemate) | ~10 | ~125 | ~12.5 |

A lower Ki value indicates higher binding affinity. The selectivity ratio is calculated as (Ki for M1) / (Ki for H1).

This illustrative table highlights a common pattern:

-

The Levo-enantiomer (Eutomer): Shows significantly higher affinity (lower Ki) and selectivity for the target H1 receptor.

-

The Dextro-enantiomer (Distomer): Is substantially less potent at the H1 receptor and may show comparable or higher affinity for off-target receptors like the muscarinic M1 receptor, potentially contributing more to side effects.

Experimental Protocols for Stereospecific Analysis

To empirically determine the data illustrated above, a series of standard assays are required. The following protocols outline the methodologies for chiral separation and in vitro characterization.

Chiral Separation of Enantiomers

The essential first step is to isolate the pure enantiomers from the racemic mixture. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method.

-

Objective: To separate and quantify the (+) and (-) enantiomers of Carbinoxamine.

-

Instrumentation: HPLC system with a UV or Mass Spectrometry (MS/MS) detector.

-

Column: A chiral column, such as a Chiralpak ID, which uses a polysaccharide-based chiral selector.

-

Mobile Phase: An optimized mixture of solvents, typically containing an organic modifier (e.g., acetonitrile) and a basic additive (e.g., ammonia solution) to improve peak shape and resolution.

-

Procedure:

-

A solution of racemic Carbinoxamine is prepared and injected into the HPLC system.

-

The mobile phase carries the sample through the chiral column. The enantiomers interact differently with the chiral stationary phase, causing them to travel at different speeds.

-

The detector records two separate peaks corresponding to the two enantiomers, allowing for their collection and quantification.

-

In Vitro Receptor Binding Assay (Radioligand Displacement)

This assay measures the affinity of a compound for a specific receptor by observing how it competes with a known radioactive ligand.

-

Objective: To determine the binding affinity (Ki) of Levothis compound and Dextrothis compound for the H1 receptor.

-

Materials:

-

Procedure:

-

Aliquots of the cell membrane preparation are incubated in a buffer solution.

-

A fixed concentration of [³H]mepyramine is added to each aliquot.

-

Increasing concentrations of the unlabeled test compound (e.g., Levothis compound) are added to the aliquots.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

-

The data are used to generate a displacement curve, from which the IC₅₀ (concentration of test drug that displaces 50% of the radioligand) is calculated.

-

The Ki value is then derived from the IC₅₀ using the Cheng-Prusoff equation. The same protocol is repeated for muscarinic receptors using a relevant radioligand like [³H]quinuclidinyl benzilate ([³H]QNB).

-

Visualizing Pathways and Workflows

Histamine H1 Receptor Signaling Pathway

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a well-defined intracellular signaling cascade. Antagonists like this compound block the initial step of this pathway.

Caption: Intracellular signaling cascade initiated by Histamine H1 receptor activation.

Experimental Workflow for Stereospecific Activity Assessment

The logical flow for evaluating a chiral drug involves separation followed by parallel in vitro and in vivo testing to build a complete pharmacological profile for each enantiomer.

Caption: General workflow for the characterization of chiral drug enantiomers.

Conclusion

The case of this compound and its parent racemate, Carbinoxamine, serves as a clear example of stereospecificity in drug action. Although detailed comparative binding data is not widely published, established pharmacological principles strongly suggest that the therapeutic antihistaminic activity is primarily attributable to the levorotatory enantiomer (this compound). The dextrorotatory counterpart is likely less potent and may contribute more significantly to the drug's side effect profile. This highlights the critical importance of chiral separation and single-enantiomer analysis in modern drug development. By isolating the eutomer, pharmaceutical scientists can optimize the therapeutic index, leading to safer and more effective medicines. The protocols and workflows detailed herein represent the standard approach to achieving this goal.

References

- 1. Carbinoxamine - Wikipedia [en.wikipedia.org]

- 2. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carbinoxamine Maleate | C20H23ClN2O5 | CID 5282409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carbinoxamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis and anticholinergic properties of the enantiomers of 4-(isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide, the mono-N-dealkylated metabolite of disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and receptor binding of enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Rotoxamine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the pharmacological profile of Rotoxamine. Initially specified as this compound succinate, extensive research indicates that the commercially available and studied form is this compound maleate. This compound is the levorotatory enantiomer of Carbinoxamine, a first-generation antihistamine of the ethanolamine class.[1] As such, much of the available pharmacological data is derived from studies on the racemic mixture, Carbinoxamine. This document will primarily focus on the data available for Carbinoxamine, with the understanding that this compound, as the active isomer, is expected to exhibit similar, if not more potent, pharmacological activity. This guide will delve into its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental protocols utilized to elucidate its effects.

Mechanism of Action

This compound, as the active enantiomer of Carbinoxamine, exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor.[2][3][4] It also possesses notable anticholinergic (antimuscarinic) and sedative properties, characteristic of first-generation antihistamines.[3][4]

Histamine H1 Receptor Antagonism

This compound binds to H1 receptors on effector cells in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract, thereby preventing the binding of endogenous histamine.[3] This action alleviates the symptoms of allergic reactions mediated by histamine, such as increased capillary permeability, vasodilation, and constriction of bronchial smooth muscle.

Anticholinergic Activity

The anticholinergic effects of this compound are attributed to its ability to block muscarinic acetylcholine receptors.[3] This action contributes to the drying effect on nasal and other mucosal surfaces and is also associated with some of the common side effects observed with first-generation antihistamines.

Signaling Pathways

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[5] Upon activation by histamine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7] This cascade ultimately leads to the physiological responses associated with histamine release. As a competitive antagonist, this compound blocks the initial step of this pathway by preventing histamine from binding to the H1 receptor.

Muscarinic Receptor Signaling Pathway

The anticholinergic effects of this compound are mediated through the blockade of muscarinic acetylcholine receptors, which are also GPCRs. The M1 and M3 subtypes, which are relevant for the peripheral effects antagonized by this compound, are coupled to Gq proteins and share a similar signaling cascade with the H1 receptor, leading to the activation of PLC and subsequent downstream events.

Pharmacokinetics

The pharmacokinetic profile of Carbinoxamine has been characterized in humans. As the active isomer, this compound's pharmacokinetics are expected to be a key contributor to the overall profile of the racemate.

| Parameter | Value | Species | Reference |

| Tmax (Time to Peak Concentration) | 1.5 - 5 hours | Human | [7][8] |

| Cmax (Peak Plasma Concentration) | ~24 ng/mL (after an 8 mg single dose) | Human | [7][8] |

| AUC (Area Under the Curve) | ~286 ng·hr/mL (after an 8 mg single dose) | Human | [7][8] |

| Half-life (t1/2) | 10 - 20 hours | Human | [1][7][8] |

| Absorption | Well absorbed from the GI tract | Human | [7][8] |

| Metabolism | Extensively metabolized by the liver | Human | [7][8] |

| Excretion | Excreted in the urine as inactive metabolites within 24 hours | Human | [7][8] |

Pharmacodynamics

The pharmacodynamic properties of this compound are defined by its affinity for histamine H1 and muscarinic receptors.

Receptor Binding Affinity

Quantitative data on the binding affinity of Carbinoxamine for the histamine H1 receptor is available.

| Receptor | Ligand | Ki (nM) | Tissue/System | Reference |

| Histamine H1 Receptor | Carbinoxamine | 2.3 | Competitive binding assay | [9] |

Note: As this compound is the levorotatory isomer of Carbinoxamine, it is plausible that it possesses a higher affinity for the H1 receptor than the racemic mixture, as is often the case with chiral drugs where one enantiomer is more active.

Anticholinergic Potency

Experimental Protocols

The pharmacological activity of this compound and other first-generation antihistamines can be characterized using a variety of in vitro and in vivo experimental models.

In Vitro Assessment of Antihistaminic and Anticholinergic Activity: Isolated Guinea Pig Ileum Assay

A classic method to determine the antihistaminic and anticholinergic potency of a compound is the isolated guinea pig ileum preparation. This tissue contains both histamine H1 and muscarinic acetylcholine receptors, and its contraction in response to agonists can be measured.

Methodology:

-

Tissue Preparation: A section of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.[11][12]

-

Agonist Dose-Response: Increasing concentrations of an agonist (histamine or acetylcholine) are added to the organ bath, and the resulting contraction of the ileum is measured using an isotonic transducer and recorded.[11][13][14] This allows for the generation of a dose-response curve and the determination of the EC50 (the concentration of agonist that produces 50% of the maximal response).

-

Antagonist Challenge: The tissue is pre-incubated with a fixed concentration of this compound for a specified period. The agonist dose-response experiment is then repeated in the presence of the antagonist.[11][13]

-

Data Analysis: A competitive antagonist like this compound will cause a parallel rightward shift in the agonist dose-response curve without affecting the maximum response. The magnitude of this shift can be used to calculate the pA2 value, which is a measure of the antagonist's potency. This is often determined using a Schild plot analysis.[11]

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a drug for its target receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., histamine H1 or muscarinic receptors) are prepared from tissue homogenates (e.g., bovine cerebral cortex) or from cell lines engineered to overexpress the receptor.[10]

-

Competitive Binding: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the receptor (e.g., [3H]-mepyramine for H1 receptors or [3H]-quinuclidinyl benzilate for muscarinic receptors) in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation and Quantification: The bound and free radioligand are separated (e.g., by filtration), and the amount of radioactivity bound to the membranes is quantified.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Conclusion

This compound, the levorotatory isomer of Carbinoxamine, is a first-generation antihistamine with significant H1 receptor antagonist and anticholinergic activity. Its pharmacological profile is characterized by competitive inhibition of histamine and acetylcholine at their respective receptors, leading to the alleviation of allergic symptoms. The available pharmacokinetic data for the racemate, Carbinoxamine, suggests good oral absorption and a moderate duration of action. While specific quantitative data for this compound is limited, the information available for Carbinoxamine provides a strong foundation for understanding its pharmacological effects. Further studies focusing on the stereospecific binding and activity of this compound would provide a more detailed and precise understanding of its pharmacological profile.

References

- 1. Carbinoxamine - Wikipedia [en.wikipedia.org]

- 2. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Carbinoxamine Maleate? [synapse.patsnap.com]

- 4. Carbinoxamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]

- 12. Guinea Pig Ileum [sheffbp.co.uk]

- 13. youtube.com [youtube.com]

- 14. Guinea Pig Ileum [norecopa.no]

An In-depth Technical Guide to the Discovery and Development of Rifaximin

A Note on the Topic: Initial searches for "Rotoxamine" did not yield any relevant results for a pharmaceutical compound. It is highly probable that this was a typographical error, and the intended subject of inquiry was Rifaximin, a well-established, non-systemic antibiotic. This guide will proceed with a comprehensive overview of Rifaximin.

Introduction

Rifaximin is a semi-synthetic, rifamycin-based, non-systemic antibiotic with a broad spectrum of antibacterial activity.[1] Its unique pharmacokinetic profile, characterized by minimal gastrointestinal absorption (<0.4%), makes it a targeted therapy for a variety of gastrointestinal disorders.[2] This document provides a detailed account of the discovery, development, mechanism of action, and clinical application of Rifaximin, tailored for researchers, scientists, and drug development professionals.

Discovery and Development Timeline

Rifaximin was developed by the Italian pharmaceutical company Alfa Wassermann S.p.A. (now Alfasigma S.p.A.). It was first approved in Italy in 1987.[3] Salix Pharmaceuticals later developed and commercialized Rifaximin in the United States under the brand name Xifaxan.[4][5]

Key Development Milestones:

-

1987: First approved in Italy for the treatment of various gastrointestinal diseases.[3]

-

1998: Granted orphan drug status by the U.S. Food and Drug Administration (FDA) for the treatment of hepatic encephalopathy.

-

2004: FDA approved for the treatment of travelers' diarrhea caused by noninvasive strains of Escherichia coli.[5]

-

2010: FDA approved for the reduction in risk of overt hepatic encephalopathy (HE) recurrence in adults.[3]

-

2015: FDA approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D) in adults.[4]

Synthesis of Rifaximin

Rifaximin is a derivative of rifamycin. One common synthesis process involves the reaction of rifamycin O with an excess of 2-amino-4-methylpyridine. The reaction is typically carried out in a solvent mixture, such as water, ethyl alcohol, and acetone, at a controlled temperature.[6][7][8] The resulting product is then precipitated, filtered, washed, and dried to yield Rifaximin.[6][7]

A stepwise synthesis process has also been described, starting from rifamycin S. This involves the bromination of rifamycin S, followed by condensation with 2-amino-4-methyl-pyridine and subsequent reduction with ascorbic acid to yield rifaximin.[9]

Mechanism of Action

Rifaximin's primary mechanism of action is the inhibition of bacterial RNA synthesis.[10] It binds to the beta-subunit of bacterial DNA-dependent RNA polymerase, which blocks the translocation step of transcription.[4][11] This inhibition of protein synthesis ultimately leads to a bactericidal effect.[10]

Beyond its direct antibacterial effects, Rifaximin is also thought to modulate the gut microbiota and may have anti-inflammatory properties.[4][12] In the context of hepatic encephalopathy, it reduces the production of ammonia by gut bacteria.[10] For IBS-D, it is believed to work by altering the gut microbiota and reducing bacterial byproducts that contribute to symptoms.[11][13]

Caption: Rifaximin's mechanism of action, inhibiting bacterial RNA synthesis.

Preclinical Studies

Preclinical studies in animals have demonstrated that Rifaximin is poorly absorbed systemically and is largely devoid of acute and chronic toxicity.[1] Teratogenic effects were observed in preclinical animal studies when Rifaximin was administered to pregnant rats and rabbits.[14] In a preclinical model of Parkinson's disease, Rifaximin treatment led to a significant change in gut microbiota, reduced systemic inflammation, and improved motor and memory performance in mice.[15]

Clinical Pharmacology and Pharmacokinetics

Rifaximin is characterized by its very low systemic absorption. Following oral administration, less than 0.4% of the drug is absorbed into the bloodstream.[2] This results in high concentrations of the drug in the gastrointestinal tract, the intended site of action.[16]

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | <0.4% | [2] |

| Peak Plasma Concentration (Cmax) | 2.4 to 4 ng/mL (single and multiple doses) | [14] |

| Time to Peak (Tmax) | ~1 hour | [14] |

| Half-life | 5.6 hours (healthy subjects) | [14] |

| Excretion | ~97% in feces (unchanged drug) | [2] |

Clinical Trials

Rifaximin has been extensively studied in numerous clinical trials for various gastrointestinal conditions.

Traveler's Diarrhea

Randomized, double-blind, placebo-controlled trials have demonstrated the efficacy of Rifaximin in treating traveler's diarrhea.[17][18]

| Trial Outcome | Rifaximin | Placebo | p-value | Reference |

| Development of Traveler's Diarrhea | 14.74% | 53.70% | <0.001 | [18] |

| Median Time to Last Unformed Stool | 33 hours | 60 hours | - | [19] |

Experimental Protocol for a Traveler's Diarrhea Prevention Trial:

-

Study Design: Randomized, double-blind, placebo-controlled.[18]

-

Participants: Healthy adults traveling to a high-risk area (e.g., Mexico).[18]

-

Intervention: Participants receive Rifaximin (e.g., 200 mg daily, twice daily, or three times daily) or a matching placebo for the duration of their stay (e.g., 2 weeks).[18]

-

Data Collection: Participants are monitored daily for the incidence of diarrhea and other enteric symptoms. Stool samples may be collected to identify pathogens.[18]

-

Primary Endpoint: The proportion of subjects in each group who develop traveler's diarrhea.[18]

Caption: Workflow of a clinical trial for Rifaximin in traveler's diarrhea.

Hepatic Encephalopathy

Clinical trials have shown that Rifaximin is effective in reducing the recurrence of overt hepatic encephalopathy.[20][21]

| Trial Outcome (6-month study) | Rifaximin (550mg BID) | Placebo | Hazard Ratio (95% CI) | p-value | Reference |

| Breakthrough HE Episode | 22.1% | 45.9% | 0.42 (0.28 to 0.64) | <0.001 | [20] |

| Hospitalization involving HE | 13.6% | 22.6% | 0.50 (0.29 to 0.87) | 0.01 | [20] |

Irritable Bowel Syndrome with Diarrhea (IBS-D)

Phase 3 clinical trials have demonstrated that Rifaximin provides significant relief of IBS-D symptoms compared to placebo.[13][22]

| Trial Outcome (Post-treatment) | Rifaximin (550mg TID for 14 days) | Placebo | p-value | Reference |

| Adequate Symptom Relief (at least 2 of first 4 weeks) | 41% | 31% | <0.001 | [13] |

| Abdominal Pain and Bloating Responders | Significantly greater vs placebo | - | <0.05 | [22] |

In Vitro Antimicrobial Activity

Rifaximin has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including aerobic and anaerobic organisms.[23]

| Organism | MIC50 (µg/mL) | Reference |

| Staphylococcus spp. | ≤0.015 | [24] |

| Streptococcus spp. | ≤0.03-0.12 | [24] |

| Enterococcus spp. | 0.25-2 | [24] |

| Haemophilus influenzae | 0.25 | [24] |

| Enteric Pathogens (ETEC, EAEC, Salmonella, Shigella) | 4 - 64 (MIC90) | [23] |

Safety and Tolerability

Rifaximin is generally well-tolerated due to its minimal systemic absorption.[13] In clinical trials, the incidence of adverse events was similar between Rifaximin and placebo groups.[13][18] The most common adverse effects are gastrointestinal in nature, such as flatulence, abdominal pain, and nausea, which can be difficult to distinguish from the symptoms of the underlying condition being treated.[19]

Conclusion

Rifaximin represents a significant advancement in the treatment of gastrointestinal disorders. Its unique, non-systemic mode of action allows for targeted delivery to the gut, minimizing systemic side effects and the potential for widespread antibiotic resistance. The extensive clinical development program for Rifaximin has firmly established its efficacy and safety in the management of traveler's diarrhea, hepatic encephalopathy, and irritable bowel syndrome with diarrhea. Ongoing research continues to explore its potential in other areas of gastroenterology.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Challenges in the Investigation of Therapeutic Equivalence of Locally Applied/Locally Acting Drugs in the Gastrointestinal Tract: The Rifaximin Case - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rifaximin - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. US9150590B2 - Process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. EP2710014A1 - New process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Rifaximin? [synapse.patsnap.com]

- 11. Mechanism of Action | XIFAXAN® (rifaximin) [xifaxan.com]

- 12. researchgate.net [researchgate.net]

- 13. Rifaximin (Xifaxan) for Irritable Bowel Syndrome | AAFP [aafp.org]

- 14. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Rifaximin Modifies Gut Microbiota and Attenuates Inflammation in Parkinson's Disease: Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. clinician.com [clinician.com]

- 17. scilit.com [scilit.com]

- 18. A randomized, double-blind, placebo-controlled trial of rifaximin to prevent travelers' diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rifaximin (Xifaxan) for Traveler's Diarrhea | AAFP [aafp.org]

- 20. ovid.com [ovid.com]

- 21. What literature supports the use of low-dose rifaximin in patients with hepatic encephalopathy? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]

- 22. Rifaximin Treatment for Individual and Multiple Symptoms of Irritable Bowel Syndrome With Diarrhea: An Analysis Using New End Points - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Rifaximin: A Unique Gastrointestinal-Selective Antibiotic for Enteric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antimicrobial activity and spectrum of rifaximin, a new topical rifamycin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Histamine H1 Receptor Binding Assay for Rotoxamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Histamine H1 Receptor Binding Assays

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in allergic and inflammatory responses.[1] Antihistamines, which act as antagonists or inverse agonists at this receptor, are a cornerstone in the treatment of various allergic conditions.[2] The in vitro histamine H1 receptor binding assay is a fundamental tool in drug discovery and development for identifying and characterizing the affinity of new chemical entities for this receptor. This assay typically involves the use of a radiolabeled ligand that binds to the H1 receptor and a test compound (e.g., Rotoxamine) that competes for the same binding site. By measuring the displacement of the radioligand by the test compound, one can determine its binding affinity.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is coupled to the Gq/G11 family of G proteins. Upon activation by an agonist like histamine, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] This signaling cascade ultimately mediates the various physiological effects associated with H1 receptor activation, such as smooth muscle contraction and increased vascular permeability.[1]

Histamine H1 Receptor Signaling Pathway.

Experimental Protocol: In Vitro Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor. The assay is based on the displacement of a specific radioligand, such as [3H]pyrilamine or [3H]mepyramine, from membranes prepared from cells expressing the H1 receptor.

Materials and Reagents

-

Cell Culture: HEK293 or CHO cells stably expressing the human histamine H1 receptor.

-

Radioligand: [3H]pyrilamine (specific activity ~20-30 Ci/mmol) or [3H]mepyramine (specific activity ~20-30 Ci/mmol).

-

Test Compound: this compound.

-

Reference Compound: Mepyramine or Diphenhydramine.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H1 antagonist, such as Mepyramine.

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Cell harvester.

-

Liquid scintillation counter.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro histamine H1 receptor binding assay.

Experimental Workflow for H1 Receptor Binding Assay.

Detailed Protocol

-

Membrane Preparation:

-

Harvest cells expressing the H1 receptor and homogenize them in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in the binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control (e.g., 10 µM Mepyramine).

-

50 µL of various concentrations of this compound (typically in a range from 10-10 M to 10-5 M).

-

50 µL of [3H]pyrilamine at a concentration close to its Kd (e.g., 1-5 nM).

-

100 µL of the cell membrane preparation (the amount of protein per well should be optimized, typically 20-50 µg).

-

-

-

Incubation:

-

Incubate the plate at room temperature (or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Presentation and Analysis

The raw data (CPM) from the liquid scintillation counter should be organized to calculate the percentage of specific binding at each concentration of this compound.

Data Calculation:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

-

% Inhibition = 100 * (1 - (Specific Binding with this compound / Specific Binding without this compound))

The calculated % inhibition is then plotted against the logarithm of the this compound concentration to generate a dose-response curve. Non-linear regression analysis of this curve will yield the IC50 value.

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the H1 receptor.

Quantitative Data Summary

The following table provides a template for summarizing the binding data for this compound and can be used for comparison with known H1 receptor antagonists. Note: The values for this compound are placeholders and need to be determined experimentally.

| Compound | IC50 (nM) | Ki (nM) | Radioligand Used | Cell Line |

| This compound | To be determined | To be determined | [3H]pyrilamine | HEK293-H1 |

| Mepyramine | 1.5 - 5 | 0.8 - 2.5 | [3H]pyrilamine | Various |

| Diphenhydramine | 10 - 50 | 5 - 25 | [3H]pyrilamine | Various |

Data for reference compounds are compiled from various literature sources and may vary depending on experimental conditions.

Conclusion

This technical guide provides a robust framework for conducting in vitro histamine H1 receptor binding assays to characterize the affinity of this compound. By following the detailed experimental protocol and data analysis procedures outlined, researchers can accurately determine the IC50 and Ki values for this compound, thereby providing critical information for its pharmacological profiling and further development as a potential H1 antagonist. The included diagrams of the signaling pathway and experimental workflow serve to enhance the understanding of the underlying biological and technical principles.

References

The Metabolic Journey of Rifaximin: A Technical Guide to Its Biotransformation and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifaximin, a nonsystemic, broad-spectrum antibiotic, has carved a niche in the treatment of various gastrointestinal disorders. Its efficacy is intrinsically linked to its unique pharmacokinetic profile, characterized by minimal systemic absorption and extensive fecal excretion. This technical guide provides an in-depth exploration of the metabolism and degradation pathways of Rifaximin, offering valuable insights for researchers and professionals involved in drug development and pharmacology.

Metabolism of Rifaximin

The metabolism of the small fraction of absorbed Rifaximin primarily occurs in the liver. In vitro studies have identified the principal enzyme responsible for its biotransformation.

Hepatic Metabolism

Primary Metabolic Pathway: The absorbed portion of Rifaximin undergoes extensive first-pass metabolism predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme [1][2][3][4][5]. This enzymatic process is crucial in limiting the systemic bioavailability of the drug. In vitro studies have shown that at concentrations ranging from 2 to 200 ng/mL, Rifaximin does not inhibit other human hepatic cytochrome P450 isoenzymes, including 1A2, 2A6, 2B6, 2C9, 2C19, 2D6, and 2E1[6].

While Rifaximin can induce CYP3A4 in vitro, this effect is not considered clinically significant in individuals with normal liver function due to the drug's low systemic concentrations[2][5][7]. However, in patients with severe hepatic impairment, the potential for drug interactions with other CYP3A4 substrates cannot be entirely dismissed[2][5].

Identified Metabolites

The primary metabolite identified is 25-desacetylrifaximin , which is the only known metabolite of Rifaximin[5]. Despite the extensive metabolism of the absorbed drug, Rifaximin itself accounts for 18% of the radioactivity detected in plasma, suggesting that a portion of the absorbed drug remains as the parent compound before being metabolized[1][2][4].

The following diagram illustrates the primary metabolic pathway of Rifaximin.

Caption: Primary metabolic pathway of absorbed Rifaximin.

Pharmacokinetics of Rifaximin

The clinical utility of Rifaximin is largely defined by its pharmacokinetic properties, which ensure high concentrations in the gastrointestinal tract and minimal systemic exposure.

Absorption

Rifaximin exhibits very low systemic absorption, with less than 0.4% of the administered dose being absorbed[8]. In healthy subjects, peak plasma concentrations (Cmax) are typically low, ranging from 2.4 to 4 ng/mL after single or multiple doses of 550 mg[1][2]. A high-fat meal can delay the time to peak concentration (Tmax) and increase the area under the curve (AUC), but does not significantly affect Cmax[1][2][4]. Systemic exposure can be significantly higher in patients with hepatic impairment compared to healthy individuals[2][3][4].

Distribution

In vivo, Rifaximin is moderately bound to human plasma proteins, with a mean protein binding ratio of 67.5% in healthy subjects and 62% in patients with hepatic impairment[2][4][5].

Excretion

The vast majority of orally administered Rifaximin is excreted unchanged in the feces. A mass balance study using 14C-labeled Rifaximin demonstrated that 96.62% of the administered radioactivity was recovered in the feces, primarily as the unchanged drug[1][2][4]. Only a very small fraction (0.32%) is excreted in the urine, mostly as metabolites[1][2][4]. The elimination half-life of Rifaximin is approximately 5.6 to 6 hours[1][2][4].

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Rifaximin in healthy subjects.

Table 1: Single and Multiple Dose Pharmacokinetics of Rifaximin 550 mg in Healthy Subjects

| Parameter | Single Dose (Mean ± SD) | Multiple Doses (Mean ± SD) |

| Cmax (ng/mL) | 4.04 | 3.41 |

| Tmax (hours) | 0.75 (median) | 0.75 (median) |

| AUC (ng·h/mL) | - | 1.37 (accumulation ratio) |

| Half-life (hours) | 1.83 | 4.17 |

| Data sourced from a study in healthy subjects[5]. |

Table 2: Pharmacokinetic Parameters in Patients with Hepatic Impairment (550 mg Twice Daily)

| Hepatic Impairment Class | Fold Increase in AUCτ vs. Healthy Subjects |

| Child-Pugh Class A (Mild) | 10-fold |

| Child-Pugh Class B (Moderate) | 14-fold |

| Child-Pugh Class C (Severe) | 21-fold |

| Data from the XIFAXAN® prescribing information[2]. |

Degradation of Rifaximin

The stability of a drug substance is a critical factor in its development and formulation. Rifaximin has been subjected to forced degradation studies under various stress conditions to identify its degradation pathways and potential degradation products.

Forced Degradation Studies

Forced degradation studies have been performed under acidic, alkaline, oxidative, thermal, and photolytic conditions as per the International Council for Harmonisation (ICH) guidelines[9][10][11][12][13]. These studies are instrumental in developing stability-indicating analytical methods.

Summary of Degradation Behavior:

-

Acid Hydrolysis: Rifaximin is highly susceptible to degradation under acidic conditions, showing significant degradation[10][11][13]. One study reported the formation of nine degradation products under acid hydrolysis[9][14].

-

Alkaline Hydrolysis: The drug shows some degradation under alkaline conditions, but to a lesser extent than in acidic media[11].

-

Oxidative Degradation: Rifaximin is also susceptible to oxidative stress[11].

-

Thermal and Photolytic Degradation: The drug is relatively stable under neutral hydrolysis, thermal, and photolytic stress conditions[11][15].

The following diagram provides a conceptual overview of the forced degradation pathways of Rifaximin.

Caption: Conceptual overview of Rifaximin's forced degradation pathways.

Experimental Protocols

The characterization of Rifaximin's metabolism and degradation has been accomplished through a variety of experimental techniques.

In Vitro Metabolism Studies

-

Objective: To identify the enzymes responsible for Rifaximin metabolism.

-

Methodology:

-

Incubation: Rifaximin is incubated with human liver microsomes or specific recombinant human cytochrome P450 enzymes (e.g., CYP3A4).

-

Analysis: The reaction mixture is analyzed over time using liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites[2][3].

-

Inhibition Studies: To confirm the role of specific enzymes, incubations are performed in the presence of known inhibitors of CYP isoforms[6].

-

Forced Degradation Studies

-

Objective: To investigate the stability of Rifaximin under various stress conditions.

-

Methodology:

-

Stress Conditions:

-

Acid Hydrolysis: Rifaximin solution is treated with an acid (e.g., 0.1 M HCl) and heated[9][10].

-

Alkaline Hydrolysis: Rifaximin solution is treated with a base (e.g., 0.1 M NaOH)[10].

-

Oxidative Degradation: Rifaximin solution is treated with an oxidizing agent (e.g., 3% H2O2)[10].

-

Thermal Degradation: Rifaximin solution or solid is exposed to high temperatures.

-

Photodegradation: Rifaximin solution is exposed to UV or fluorescent light.

-

-

Sample Preparation: Aliquots are withdrawn at various time points, neutralized if necessary, and diluted for analysis.

-

Analysis: The stressed samples are analyzed by a stability-indicating high-performance liquid chromatography (HPLC) method, often coupled with mass spectrometry (LC-MS) to identify and characterize the degradation products[9][10][12].

-

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A cornerstone for the separation and quantification of Rifaximin and its degradation products. A typical method involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile)[12][13].

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification and structural elucidation of metabolites and degradation products by providing mass-to-charge ratio information[9][10].

The following diagram outlines a general experimental workflow for studying Rifaximin degradation.

Caption: General experimental workflow for Rifaximin degradation studies.

Conclusion

The metabolism of Rifaximin is characterized by its reliance on CYP3A4 for the biotransformation of the small fraction of the drug that is systemically absorbed. Its degradation profile, particularly its susceptibility to acid hydrolysis, provides critical information for formulation development and stability testing. The detailed understanding of these pathways, facilitated by robust experimental protocols and advanced analytical techniques, is paramount for the continued safe and effective use of this important gastrointestinal antibiotic. This guide serves as a comprehensive resource for professionals dedicated to advancing the science of drug metabolism and development.

References

- 1. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. shared.salix.com [shared.salix.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Rifaximin | C43H51N3O11 | CID 6436173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rifaximin: A Unique Gastrointestinal-Selective Antibiotic for Enteric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reference.medscape.com [reference.medscape.com]

- 9. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. impactfactor.org [impactfactor.org]

- 11. researchgate.net [researchgate.net]

- 12. pharmaceuticsconference.com [pharmaceuticsconference.com]

- 13. jddtonline.info [jddtonline.info]

- 14. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Structural Analysis of Pharmaceutical Crystal Forms: A Methodological Guide

To the valued researcher, scientist, or drug development professional,

This document serves as a comprehensive technical guide on the methodologies and data presentation central to the structural analysis of pharmaceutical crystal forms. It is designed to meet the detailed requirements of an in-depth whitepaper on this topic.

Important Note on Rotoxamine: Following a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no publicly available crystal structure data for the compound this compound (CAS: 5560-77-0) could be located. The determination of a crystal structure is a prerequisite for the in-depth analysis requested. Therefore, this guide provides a detailed framework and standardized templates for the structural analysis of a hypothetical pharmaceutical compound, illustrating the expected data presentation, experimental protocols, and visualizations that would be included in a complete report.

Introduction to Crystalline Solid-State Characterization

The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. The arrangement of molecules in the crystal lattice can lead to different polymorphic forms, solvates, or hydrates, each with a unique set of properties. A thorough structural analysis is therefore essential during drug development to ensure the selection of the optimal solid form and to maintain consistency in manufacturing. This guide outlines the principal techniques and data interpretation involved in this analytical process.

Crystallographic Data Analysis

The foundational data for a crystal structure is derived from single-crystal X-ray diffraction (SC-XRD). This data provides precise information about the molecular arrangement within the crystal lattice.

Crystallographic and Refinement Data

The following table summarizes the typical crystallographic data and refinement parameters obtained from an SC-XRD experiment for a hypothetical API.

| Parameter | Value (Illustrative) |

| Chemical Formula | C₁₆H₁₉ClN₂O |

| Formula Weight | 290.79 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.123(4) Å, α = 90° |

| b = 15.456(6) Å, β = 105.2(1)° | |

| c = 9.876(3) Å, γ = 90° | |

| Volume | 1492.1(9) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.293 g/cm³ |

| Absorption Coefficient | 0.25 mm⁻¹ |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Reflections Collected | 15832 |

| Independent Reflections | 3421 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.128 |

Selected Geometric Parameters

This table presents a selection of key bond lengths and angles for the hypothetical API.

| Bond/Angle | Length (Å) / Angle (°) |

| C1-C2 | 1.385(3) |

| C7-Cl1 | 1.742(2) |

| O1-C10 | 1.368(2) |

| N1-C12 | 1.471(3) |

| C1-C2-C3 | 120.1(2) |

| C6-C7-Cl1 | 119.5(1) |

| C10-O1-C11 | 118.2(2) |

Experimental Protocols

Detailed and reproducible experimental methods are crucial for robust solid-state characterization.

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal of the API is mounted on a goniometer head. Data is collected on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation) and a sensitive detector (e.g., CMOS or CCD). The crystal is maintained at a low temperature (typically 100 K) to minimize thermal motion. A series of diffraction images are collected as the crystal is rotated. The resulting data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F².

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze a polycrystalline sample and is critical for identifying crystalline phases and assessing purity. A finely ground powder of the API is packed into a sample holder. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram is a fingerprint of the crystalline phase.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and enthalpy of fusion. A small amount of the API is hermetically sealed in an aluminum pan. The sample and an empty reference pan are heated at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured, revealing endothermic or exothermic transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is useful for detecting the presence of solvates or hydrates. The sample is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate, and the mass loss is recorded, indicating events such as desolvation or decomposition.

Visualizations

Diagrams are essential for conveying complex information in an accessible format.

Preliminary Toxicity Screening of Rifaximin: An In-depth Technical Guide

Disclaimer: Initial searches for "Rotoxamine" did not yield any relevant results. The following technical guide has been compiled based on the available data for "Rifaximin," a structurally related and well-documented antibiotic that was consistently identified in the search results. All data and information presented herein pertain to Rifaximin.

This guide provides a comprehensive overview of the preliminary toxicity screening of Rifaximin for researchers, scientists, and drug development professionals. It includes a summary of preclinical and clinical safety data, typical experimental protocols, and visualizations of the mechanism of action and a general toxicity screening workflow.

Introduction to Rifaximin

Rifaximin is a semi-synthetic, non-systemic antibiotic derived from rifamycin SV.[1] It is a broad-spectrum antibiotic with activity against Gram-positive and Gram-negative, aerobic, and anaerobic bacteria.[2][3] Due to its very low gastrointestinal absorption (<0.4%), Rifaximin's action is primarily localized to the gut, which contributes to its favorable safety profile.[2][4] It is approved for the treatment of traveler's diarrhea caused by noninvasive strains of Escherichia coli, irritable bowel syndrome with diarrhea (IBS-D), and for the reduction in risk of overt hepatic encephalopathy (HE) recurrence.[5][6][7]

Mechanism of Action

Rifaximin's antibacterial effect is achieved by inhibiting bacterial RNA synthesis.[8] It binds to the beta-subunit of bacterial DNA-dependent RNA polymerase, which blocks the translocation step of transcription.[8][9] This inhibition of protein synthesis ultimately leads to a bactericidal effect.[2][8]

Pharmacokinetics and Metabolism

-

Absorption: Rifaximin exhibits very low systemic absorption after oral administration, with bioavailability under 0.4%.[2][9] Peak plasma concentrations are low and variable.[1]

-

Distribution: It is moderately bound to human plasma proteins (around 67.5% in healthy subjects).[1]

-

Metabolism: The small amount of absorbed Rifaximin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][10]

-

Excretion: The vast majority of an oral dose (approximately 97%) is excreted unchanged in the feces.[2][5] Only about 0.32% is recovered in the urine, mostly as metabolites.[1][10]

Preclinical Toxicity Data

Preclinical studies have been conducted in various animal models to assess the toxicity profile of Rifaximin.

Table 1: Summary of Preclinical Toxicity Findings

| Study Type | Species | Key Findings | Reference |

| Acute Toxicity | Mouse, Rat | Low acute toxicity. Minimum nonlethal oral dose was >2000 mg/kg. | [10] |

| Repeat-Dose Toxicity | Mouse, Rat, Dog | Studies conducted for up to 4 weeks (mice), 26 weeks (rats), and 39 weeks (dogs). No specific adverse findings detailed in the provided results. | [10] |

| Reproductive and Developmental Toxicity | Rat, Rabbit | Teratogenic effects were observed in both species at doses causing maternal body weight gain reduction. Malformations included ocular, oral, maxillofacial, cardiac, and spinal defects in rabbits, and ocular malformations in rats. | [1][5] |

Clinical Safety and Adverse Events

Due to its minimal systemic absorption, Rifaximin has an excellent safety profile in humans.[3][9] Adverse events are generally mild to moderate and comparable to placebo in incidence.[11]

Table 2: Common and Serious Adverse Events in Humans

| Adverse Event Category | Common Events (≥1%) | Serious (Less Frequent) Events | Reference |

| Gastrointestinal | Flatulence (11%), nausea, abdominal pain, constipation, diarrhea, vomiting. | Clostridioides difficile-associated diarrhea (CDAD), severe stomach pain, watery or bloody diarrhea. | [12][13][14] |

| Neurological | Headache (10%), dizziness. | [6][12] | |

| General | Excessive tiredness, pyrexia (fever), fluid retention in hands or feet. | Anaphylaxis, angioneurotic edema. | [5][6][13] |

| Dermatological | Rash, itching. | Severe cutaneous adverse reactions (e.g., Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis) in patients with cirrhosis. | [6][12] |

| Hepatic | Abnormal liver function tests. | [13] |

Experimental Protocols

While specific, detailed protocols from the cited studies are not available, this section outlines standard methodologies for the types of toxicity screening Rifaximin would have undergone.

Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)

-

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

-

Methodology: A sequential dosing approach is used, typically starting with a dose just below the estimated LD50. Animals (usually rats or mice) are dosed one at a time. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This continues until specific stopping criteria are met. Animals are observed for 14 days for signs of toxicity, and a statistical method is used to calculate the LD50.

Repeat-Dose Systemic Toxicity (Oral)

-

Objective: To evaluate the toxic effects of a substance after repeated daily administration over a prolonged period (e.g., 28 or 90 days).

-

Methodology: At least three dose levels (low, mid, high) and a control group are used. The test substance is administered orally (e.g., by gavage) to rodents or canines daily for the study duration. Clinical observations, body weight, food/water consumption, and detailed clinical pathology (hematology, clinical chemistry, urinalysis) are monitored. At termination, a full necropsy is performed, organs are weighed, and tissues are examined histopathologically.

Developmental Toxicity (Teratogenicity - OECD Guideline 414)

-

Objective: To assess the potential of a substance to cause adverse effects on the developing embryo or fetus.

-

Methodology: The test substance is administered to pregnant animals (typically rats and rabbits) daily during the period of major organogenesis. Dams are monitored for signs of toxicity. Just prior to parturition, the dams are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Workflow and Pathway Visualizations

References

- 1. shared.salix.com [shared.salix.com]

- 2. Rifaximin: A Unique Gastrointestinal-Selective Antibiotic for Enteric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of rifaximin in gastrointestinal and liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rifaximin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]